An In-Depth Technical Guide to the Chemical Properties of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile. This diarylacetonitrile derivative, characterized by the presence of a benzophenone and a thiophene moiety, represents a scaffold of significant interest in medicinal chemistry. This document details a plausible synthetic route, outlines key analytical methodologies for its characterization, and explores its potential as a bioactive agent based on the known pharmacological profiles of its constituent functional groups. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
Diarylacetonitrile derivatives are a class of organic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties. The subject of this guide, 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile (CAS No. 339012-98-5), is a unique molecule that integrates the structural features of a benzophenone and a thienyl group. Benzophenones are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Similarly, the thiophene ring is a privileged heterocycle in medicinal chemistry, with its derivatives demonstrating antihypertensive, anti-inflammatory, and anticancer properties.[4][5][6] The combination of these two pharmacophores in a single molecular entity suggests a potential for synergistic or novel biological activities. This guide aims to provide a detailed exploration of the chemical nature of this compound, from its synthesis and characterization to its potential therapeutic applications.
Physicochemical Properties
Based on its chemical structure, several key physicochemical properties of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile can be predicted. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 339012-98-5 | [7] |
| Molecular Formula | C₁₉H₁₃NOS | [7] |
| Molecular Weight | 303.38 g/mol | [7] |
| Predicted XLogP3 | 4.3 | |
| Predicted Hydrogen Bond Donor Count | 0 | |
| Predicted Hydrogen Bond Acceptor Count | 2 (N, O) | |
| Predicted Rotatable Bond Count | 3 |
Note: Predicted values are computationally generated and should be confirmed by experimental data.
Synthesis Pathway
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of (4-Benzoylphenyl)acetonitrile (Intermediate 1)
This intermediate can be prepared via a substitution reaction between 4-(bromomethyl)benzophenone and a cyanide source, such as sodium cyanide.
Step 2: Arylation of (4-Benzoylphenyl)acetonitrile
The second step would involve the deprotonation of the benzylic carbon of (4-Benzoylphenyl)acetonitrile with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a carbanion. This is followed by a palladium-catalyzed cross-coupling reaction with 2-bromothiophene.
Caption: Proposed two-step synthesis of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on general organic synthesis principles for similar compounds.[8][9]
Materials:
-
4-(Bromomethyl)benzophenone
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
(4-Benzoylphenyl)acetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2-Bromothiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of (4-Benzoylphenyl)acetonitrile
-
In a round-bottom flask, dissolve 4-(bromomethyl)benzophenone (1.0 eq) in DMSO.
-
Add sodium cyanide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-benzoylphenyl)acetonitrile.
Step 2: Synthesis of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of (4-benzoylphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
To this solution, add 2-bromothiophene (1.1 eq) and the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile.
Analytical Characterization
The structural elucidation and purity assessment of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile would rely on a combination of standard spectroscopic and chromatographic techniques.
Spectroscopic Analysis
While experimental spectra for the title compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl and phenyl rings, as well as the thienyl ring protons. A key feature would be a singlet for the methine proton (-CH(CN)-) in the downfield region, likely between δ 5.0 and 6.0 ppm. The aromatic region (δ 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the different aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the nitrile carbon (-C≡N) around δ 115-120 ppm. The carbonyl carbon of the benzophenone moiety would appear significantly downfield, typically above δ 190 ppm. The methine carbon would be expected in the range of δ 40-50 ppm. The remaining signals would correspond to the aromatic carbons of the three ring systems.[10][11]
Infrared (IR) Spectroscopy:
The IR spectrum would provide crucial information about the functional groups present. Key expected absorption bands include:
-
~2250 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (-C≡N) stretching vibration.[12]
-
~1660 cm⁻¹: A strong absorption corresponding to the carbonyl (C=O) stretch of the benzophenone ketone.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600, 1580, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1200-1000 cm⁻¹: C-O stretching vibrations.
-
~800-700 cm⁻¹: C-S stretching vibrations characteristic of the thiophene ring.
Mass Spectrometry (MS):
Mass spectrometry would be used to confirm the molecular weight and provide information about the fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 304.38. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the cyanide group (-CN) and cleavage at the carbonyl group.[2][13]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be suitable for assessing the purity of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile and for its quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. Detection would be most effective using a UV detector, monitoring at a wavelength where the benzophenone chromophore exhibits strong absorbance (typically around 254 nm).
Caption: General workflow for HPLC analysis of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile.
Potential Biological Activities and Applications
The unique structural combination of a benzophenone and a thienyl moiety suggests that 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile could possess interesting biological activities.
5.1. Anticancer Potential:
Numerous benzophenone derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[5][14] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Thiophene-containing compounds have also been reported to exhibit anticancer properties.[4][6] Therefore, it is plausible that 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile could act as a novel anticancer agent. In vitro studies, such as MTT assays against a panel of cancer cell lines, would be the first step in evaluating this potential.
5.2. Enzyme Inhibition:
Benzophenone derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and cholinesterases.[3][13] The benzophenone scaffold can act as a pharmacophore that interacts with the active sites of these enzymes. Given this precedent, 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile could be screened for its inhibitory activity against a range of enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes.[1][2]
5.3. Anti-inflammatory and Antimicrobial Activities:
Both benzophenone and thiophene derivatives have been reported to possess anti-inflammatory and antimicrobial properties.[2][3] The combined scaffold in 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile may lead to enhanced or synergistic effects in these areas.
Caption: Potential biological activities of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile.
Conclusion
2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile is a compound with significant potential in the realm of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic methodologies for diarylacetonitriles. The analytical characterization of this molecule can be comprehensively achieved using a suite of standard spectroscopic and chromatographic techniques. The presence of both the benzophenone and thiophene pharmacophores suggests a high probability of interesting biological activities, particularly in the areas of oncology and enzyme inhibition. This technical guide provides a foundational understanding of this promising molecule and is intended to stimulate further research into its chemical properties and therapeutic potential. Experimental validation of the proposed synthesis and in-depth biological evaluation are crucial next steps to unlocking the full potential of this compound in drug discovery and development.
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